molecular formula C12H11N3 B1306355 C-(1H-Naphtho[2,3-d]imidazol-2-yl)-methylamine CAS No. 435342-02-2

C-(1H-Naphtho[2,3-d]imidazol-2-yl)-methylamine

Cat. No. B1306355
M. Wt: 197.24 g/mol
InChI Key: AJKYFNXDRVSPJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“C-(1H-Naphtho[2,3-d]imidazol-2-yl)-methylamine” is a chemical compound with the CAS Number: 435342-02-2 . It has a molecular weight of 270.16 . The IUPAC name of this compound is 1H-naphtho[2,3-d]imidazol-2-ylmethanamine dihydrochloride .


Synthesis Analysis

Imidazole, the core structure of this compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It shows both acidic and basic properties due to its amphoteric nature . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H11N3.2ClH/c13-7-12-14-10-5-8-3-1-2-4-9(8)6-11(10)15-12;;/h1-6H,7,13H2,(H,14,15);2*1H .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Physical And Chemical Properties Analysis

This compound is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Scientific Research Applications

Therapeutic Potential

Field

Pharmaceutical Chemistry

Application

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Method of Application

The synthesis of imidazole containing compounds involves the reaction of glyoxal and ammonia .

Antitumor Theranostic Systems

Field

Cancer Research

Application

The synthesized naphth [1,2- d ]imidazoles have shown selective cytotoxicity towards cancer cells .

Method of Application

The specific method of synthesis and application is not mentioned in the source .

Results

The fluorescence of the synthesized naphth [1,2- d ]imidazoles are promising responses that make possible the application of these components in antitumor theranostic systems .

Analgesics and Antihypertensive Agents

Application

Imidazole derivatives are used in the development of drugs with analgesic and antihypertensive properties .

Method of Application

Antihelmentics and Antiviral Agents

Application

Benzimidazoles, which are a type of imidazole derivative, are used as therapeutic agents in pharmaceutical chemistry where they exhibit various biological properties such as antihelmentics and antiviral .

Safety And Hazards

The safety information available indicates that this compound is an irritant . For more detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

Imidazole has become an important synthon in the development of new drugs . There is a great importance of heterocyclic ring-containing drugs . Therefore, the development of new drugs that overcome the Antimicrobial resistance (AMR) problems is necessary .

properties

IUPAC Name

1H-benzo[f]benzimidazol-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3/c13-7-12-14-10-5-8-3-1-2-4-9(8)6-11(10)15-12/h1-6H,7,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJKYFNXDRVSPJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)NC(=N3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70389975
Record name C-(1H-Naphtho[2,3-d]imidazol-2-yl)-methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

C-(1H-Naphtho[2,3-d]imidazol-2-yl)-methylamine

CAS RN

435342-02-2
Record name C-(1H-Naphtho[2,3-d]imidazol-2-yl)-methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-{1H-naphtho[2,3-d]imidazol-2-yl}methanamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.